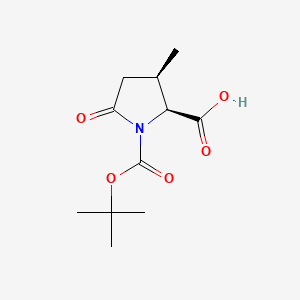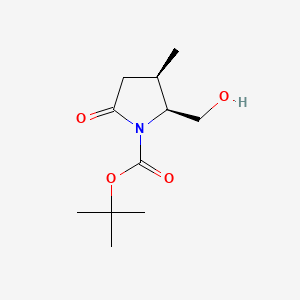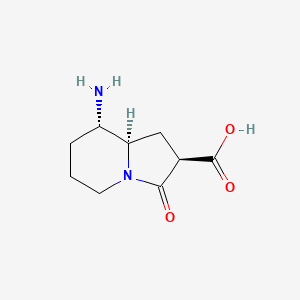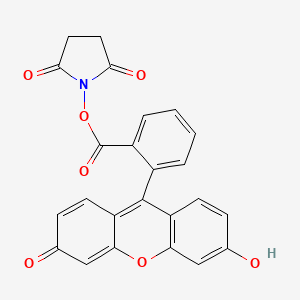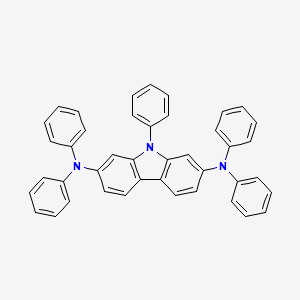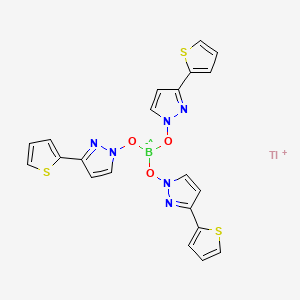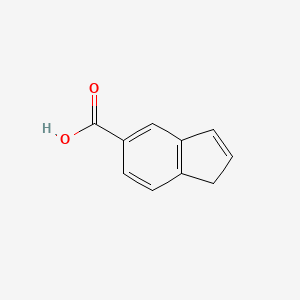
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride is a metallocene compound with the molecular formula C22H22Cl2Zr and a molecular weight of 448.54 . This compound is known for its application as a catalyst in polymerization reactions, particularly in the production of hemiisotactic polypropylene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride typically involves the reaction of zirconium tetrachloride with isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl) in the presence of a suitable solvent . The reaction is carried out under an inert atmosphere, often using argon or nitrogen, to prevent oxidation. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride primarily undergoes catalytic reactions, particularly in the polymerization of olefins . It can also participate in substitution reactions where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include methylaluminoxane (MAO) and other co-catalysts that activate the zirconium center for polymerization . The reactions are typically carried out under inert conditions to prevent deactivation of the catalyst.
Major Products
The major products formed from reactions involving this compound are polymers, such as hemiisotactic polypropylene, which exhibit unique properties due to the specific stereochemistry imparted by the catalyst .
Scientific Research Applications
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride involves the activation of the zirconium center by co-catalysts such as methylaluminoxane . This activation facilitates the insertion of olefin monomers into the zirconium-carbon bond, leading to the formation of polymers. The specific stereochemistry of the resulting polymer is controlled by the structure of the metallocene catalyst .
Comparison with Similar Compounds
Similar Compounds
- Isopropylidene(cyclopentadienyl)(fluorenyl)zirconium dichloride
- Isopropylidene(3-methylcyclopentadienyl)(fluorenyl)hafnium dichloride
Uniqueness
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride is unique due to its ability to produce hemiisotactic polypropylene, a polymer with alternating stereochemistry that imparts distinct physical properties . This compound’s specific structure and the resulting polymer’s properties make it valuable in applications requiring precise control over polymer stereochemistry .
Properties
CAS No. |
133190-48-4 |
|---|---|
Molecular Formula |
C22H20Cl2Zr |
Molecular Weight |
446.526 |
IUPAC Name |
dichlorozirconium;9-[2-(3-methylcyclopentyl)propan-2-yl]fluorene |
InChI |
InChI=1S/C22H20.2ClH.Zr/c1-15-12-13-16(14-15)22(2,3)21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21;;;/h4-14H,1-3H3;2*1H;/q;;;+2/p-2 |
InChI Key |
QZFLSSXERAHLRG-UHFFFAOYSA-L |
SMILES |
C[C]1[CH][CH][C]([CH]1)C(C)(C)[C]2[C]3C=CC=C[C]3[C]4[C]2C=CC=C4.Cl[Zr]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,7R)-3-(Carbamoyloxymethyl)-7-[[(Z)-2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,3-thiazol-4-yl]pent-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N-propan-2-ylpropan-2-amine](/img/structure/B590543.png)
